Octyl 6-aminocaproate
Description
Octyl 6-aminocaproate (CAS: 16625-94-8), also known as hexanoic acid, 6-amino-, octyl ester, is an organic compound with the molecular formula C₁₄H₂₉NO₂. Structurally, it consists of an octyl ester group attached to 6-aminocaproic acid, a six-carbon chain with a terminal amino group.
Properties
CAS No. |
16625-94-8 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
octyl 6-aminohexanoate |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-10-13-17-14(16)11-8-7-9-12-15/h2-13,15H2,1H3 |
InChI Key |
RWQXXPMKLWJWEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CCCCCN |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCN |
Other CAS No. |
75980-37-9 |
Synonyms |
epsilon-aminocaproic acid 1-octyl ester OCEAC octyl 6-aminocaproate octyl epsilon-aminocaproate |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial and Preservative Efficacy
- Octyl gallate (C₁₅H₂₂O₅) outperforms many commercial preservatives in antimicrobial activity due to its phenolic hydroxyl groups, which disrupt microbial membranes . In contrast, this compound’s amino group may offer alternative modes of action, such as enzyme inhibition or pH modulation.
- Octyl salicylate and octyl-3-hydroxybenzoate exhibit lower histamine responses compared to parabens, highlighting how substituent positioning alters bioactivity in structurally similar compounds . This suggests that the amino group’s placement in this compound could critically influence its safety profile.
Role in Essential Oils and Fragrances
- Octyl acetate and octyl butyrate are prominent in essential oils (e.g., Zanthoxylum spp.) for their volatile, fruity aromas . This compound’s non-volatile nature and amine functionality likely exclude it from such applications, instead favoring stabilization or prolonged-release formulations.
Q & A
Q. How can researchers efficiently survey prior work on this compound to identify knowledge gaps?
- Methodological Answer : Use systematic review tools like PRISMA to screen databases (PubMed, SciFinder). Focus on peer-reviewed journals with high impact factors in synthetic biology and polymer chemistry. Track citation networks via tools like Web of Science to identify seminal studies and emerging trends .
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